molecular formula C19H22N2 B5532229 2-benzyl-1-(3-methylbutyl)-1H-benzimidazole CAS No. 5860-98-0

2-benzyl-1-(3-methylbutyl)-1H-benzimidazole

Cat. No.: B5532229
CAS No.: 5860-98-0
M. Wt: 278.4 g/mol
InChI Key: TYCMVFPHHCFOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-1-(3-methylbutyl)-1H-benzimidazole is a heterocyclic aromatic organic compound. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzimidazole core with benzyl and 3-methylbutyl substituents, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-(3-methylbutyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method involves the reaction of o-phenylenediamine with benzyl chloride and 3-methylbutyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-(3-methylbutyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X), nitrating agents (HNO₃)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

2-Benzyl-1-(3-methylbutyl)-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-benzyl-1-(3-methylbutyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cell proliferation. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure, known for its broad-spectrum biological activities.

    2-Phenylbenzimidazole: A derivative with a phenyl group, used in sunscreen formulations for its UV-absorbing properties.

    2-Methylbenzimidazole: A methyl-substituted derivative with potential antifungal and antimicrobial activities.

Uniqueness

2-Benzyl-1-(3-methylbutyl)-1H-benzimidazole is unique due to its specific substituents, which may confer distinct chemical and biological properties. The presence of the benzyl and 3-methylbutyl groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-benzyl-1-(3-methylbutyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-15(2)12-13-21-18-11-7-6-10-17(18)20-19(21)14-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCMVFPHHCFOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974151
Record name 2-Benzyl-1-(3-methylbutyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5860-98-0
Record name 2-Benzyl-1-(3-methylbutyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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